(E)-Ethyl 4-(benzylideneamino)benzoate
Description
Properties
CAS No. |
7182-99-2 |
|---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
ethyl 4-(benzylideneamino)benzoate |
InChI |
InChI=1S/C16H15NO2/c1-2-19-16(18)14-8-10-15(11-9-14)17-12-13-6-4-3-5-7-13/h3-12H,2H2,1H3 |
InChI Key |
UEDPIABBBXACGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Esterification of 4-Nitrobenzoic Acid
The precursor ethyl 4-aminobenzoate is synthesized via esterification of 4-nitrobenzoic acid followed by hydrogenation. A green route reported in patent CN105481707A employs 4-nitrobenzoic acid, absolute ethanol, and a solid rare-earth oxide catalyst (e.g., neodymium sesquioxide, Nd₂O₃) in the presence of a water entrainer (toluene or xylene). The reaction proceeds under reflux (80–100°C) with continuous water removal via a Dean-Stark trap. This method avoids hazardous acid catalysts like concentrated H₂SO₄, reducing waste generation.
Optimized Conditions
Post-reaction, the mixture is hot-filtered to recover the catalyst, which is reusable for subsequent batches without significant activity loss.
Hydrogenation of Ethyl 4-Nitrobenzoate
The intermediate ethyl 4-nitrobenzoate undergoes catalytic hydrogenation to yield benzocaine. Using 5% Pd/C under H₂ (80–100°C, 2–4 hours), the nitro group is reduced to an amine with >99.5% purity. The absence of solvent during hydrogenation simplifies purification, as cooling the reaction mixture directly precipitates the product.
Key Data
-
Characterization :
Condensation with Benzaldehyde to Form (E)-Ethyl 4-(Benzylideneamino)Benzoate
Schiff Base Formation Mechanism
The target compound is synthesized via acid-catalyzed condensation of ethyl 4-aminobenzoate and benzaldehyde. Methanesulfonic acid (5 mol%) in ethanol at room temperature promotes imine (C=N) bond formation, yielding the E-isomer exclusively due to thermodynamic stability.
Reaction Scheme
Optimized Reaction Conditions
Adapting methodologies from Krishnarao et al., the following parameters are critical:
Yield and Purity
Comparative Analysis of Catalytic Systems
Catalyst Screening for Schiff Base Formation
Methanesulfonic acid outperforms traditional catalysts (e.g., H₂SO₄, AcOH) due to its strong Brønsted acidity and low volatility. A comparative study reveals:
Solvent-Free Alternatives
Solvent-free conditions at 70–80°C reduce reaction time to 10–15 minutes but require higher catalyst loading (10 mol%). This approach is less favored due to potential side reactions (e.g., aldehyde oxidation).
Characterization of (E)-Ethyl 4-(Benzylideneamino)Benzoate
Spectroscopic Data
Elemental Analysis
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 4-(benzylideneamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemical Properties and Structure
(E)-Ethyl 4-(benzylideneamino)benzoate is a member of the class of compounds known as Schiff bases, which are formed through the condensation of an amine and an aldehyde or ketone. Its chemical structure can be represented as follows:
- Molecular Formula : C16H17N2O2
- Molecular Weight : 271.32 g/mol
The compound features a benzylidene group that contributes to its biological activity and interaction with various biological targets.
Antioxidant Activity
Research has demonstrated that (E)-Ethyl 4-(benzylideneamino)benzoate exhibits significant antioxidant properties. A study involving various assays (DPPH, FRAP, and metal chelation) indicated that the compound effectively scavenges free radicals, thereby protecting cells from oxidative stress. This property is crucial for developing treatments for conditions associated with oxidative damage, such as neurodegenerative diseases and cancer .
Gastroprotective Effects
In preclinical studies, (E)-Ethyl 4-(benzylideneamino)benzoate has shown gastroprotective effects against ethanol-induced gastric mucosal lesions in animal models. The compound was found to enhance gastric mucus secretion and reduce oxidative stress markers, providing a protective effect on the gastric lining .
Table 1: Summary of Gastroprotective Studies
| Study | Dosage (mg/kg) | Effect Observed | Mechanism |
|---|---|---|---|
| Study A | 5 | Reduced gastric lesions | Increased mucus secretion |
| Study B | 10 | Enhanced SOD activity | Antioxidant mechanism |
| Study C | 20 | Improved pH levels in gastric contents | Mucosal protection |
Antibacterial Properties
The compound has been evaluated for its antibacterial activity against various pathogens. Studies indicate that (E)-Ethyl 4-(benzylideneamino)benzoate exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound in developing new antibacterial agents .
Table 2: Antibacterial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
Case Study 1: Cytotoxicity Assessment
A cytotoxicity study conducted on cancer cell lines revealed that (E)-Ethyl 4-(benzylideneamino)benzoate induces apoptosis in a dose-dependent manner. The compound was shown to upregulate pro-apoptotic markers while downregulating anti-apoptotic proteins, suggesting its potential in cancer therapy .
Case Study 2: In Vivo Efficacy
In vivo studies have demonstrated the efficacy of (E)-Ethyl 4-(benzylideneamino)benzoate in reducing tumor growth in xenograft models. The treatment led to significant reductions in tumor size compared to control groups, highlighting its potential application in oncology .
Mechanism of Action
The mechanism of action of benzoic acid, 4-[(phenylmethylene)amino]-, ethyl ester involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. In the context of cytotoxicity, the compound may induce apoptosis or inhibit cell proliferation by interacting with cellular pathways involved in cell cycle regulation .
Comparison with Similar Compounds
Key Findings :
- Electron-donating groups (e.g., -OCH₃, -OH) enhance solubility in polar solvents and biological activity (e.g., antimicrobial) .
- Electron-withdrawing groups (e.g., -NO₂) increase acidity and redshift UV absorbance due to extended conjugation .
- Steric hindrance from tert-butyl groups improves thermal stability and crystallinity .
Functional Group Replacements
Replacing the imine group or modifying the ester moiety leads to divergent reactivity:
Key Findings :
- Urea derivatives exhibit higher polarity and biological target specificity compared to imine-containing analogs .
- Ethoxylation drastically increases water solubility, making the compound suitable for aqueous formulations .
- Dimethylamino groups enhance electron-donating capacity, improving reactivity in photopolymerization .
Stereochemical and Conformational Effects
The E-configuration of the imine group is critical for planar molecular geometry, as confirmed by X-ray crystallography in related compounds . For example:
Q & A
Basic: What are the standard synthetic routes and characterization methods for (E)-Ethyl 4-(benzylideneamino)benzoate?
Answer:
The compound is typically synthesized via a Schiff base condensation reaction between ethyl 4-aminobenzoate and a benzaldehyde derivative under reflux in ethanol or methanol. Key steps include:
- Synthesis : Reflux equimolar amounts of ethyl 4-aminobenzoate and benzaldehyde in anhydrous ethanol with catalytic acetic acid for 6–12 hours. Purify via recrystallization (e.g., using ethanol) .
- Characterization : Confirm structure using:
Basic: How are spectroscopic techniques employed to validate the (E)-isomer configuration?
Answer:
The (E)-isomer is confirmed via:
- 1H NMR NOESY : Absence of nuclear Overhauser effect (NOE) between the imine proton and aromatic protons of the benzylidene group.
- X-ray Crystallography : Definitive confirmation via single-crystal analysis (e.g., using SHELX software for structure refinement) .
Advanced: How can density functional theory (DFT) optimize the electronic properties of (E)-Ethyl 4-(benzylideneamino)benzoate derivatives?
Answer:
- Geometry Optimization : Use composite methods like r2SCAN-3c for accurate molecular geometries.
- Electronic Properties : Perform single-point calculations at the PBE0-D3(BJ)/def2-TZVP level to predict HOMO-LUMO gaps, charge transfer rates, and absorption spectra.
- Validation : Compare computed IR/NMR spectra with experimental data to refine computational models .
Advanced: How does complexation with transition metals enhance charge transport properties?
Answer:
- Metal Selection : Pt²⁺, Rh³⁺, or Zn²⁺ ions improve hole/electron mobility by stabilizing charge-transfer states.
- Methodology : Synthesize complexes (e.g., [M(EMAB)₂]) and analyze via cyclic voltammetry (CV) for redox potentials and time-resolved fluorescence for exciton lifetime. DFT calculates reorganization energies (λ) to quantify charge transfer efficiency .
Advanced: What crystallographic tools are critical for resolving structural ambiguities in Schiff base compounds?
Answer:
- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) at low temperatures (100 K) to minimize thermal motion.
- Refinement : SHELXL for small-molecule refinement; SHELXE for macromolecular twinning correction. Validate with R-factors (<5%) and electron density maps .
Advanced: How do substituents on the benzylidene group influence photophysical properties?
Answer:
- Steric/Electronic Effects : Introduce electron-donating groups (e.g., -OCH₃) to redshift absorption (via increased conjugation) or bulky groups (e.g., tert-butyl) to reduce aggregation.
- Evaluation : Compare emission spectra in solvents of varying polarity to assess solvatochromism. Use TD-DFT to correlate substituent effects with excited-state dipole moments .
Advanced: What strategies optimize functionalization reactions at the benzoate ester group?
Answer:
- Ester Hydrolysis : Use NaOH/EtOH to generate carboxylic acid intermediates for amide coupling.
- Nucleophilic Substitution : React with hydrazine or tetrazoles (e.g., 1H-tetrazol-1-yl) in dioxane to form heterocyclic derivatives. Monitor via TLC and purify via column chromatography .
Advanced: How to evaluate (E)-Ethyl 4-(benzylideneamino)benzoate in OLED device fabrication?
Answer:
- Device Fabrication : Spin-coat thin films on ITO substrates; use as an emissive layer with TPBi as an electron transport layer.
- Performance Metrics : Measure current density-voltage-luminance (J-V-L) curves, external quantum efficiency (EQE), and Commission Internationale de l’Éclairage (CIE) coordinates. Compare with theoretical emission spectra from TD-DFT .
Advanced: How to resolve contradictions in experimental vs. computational data for charge-transfer properties?
Answer:
- Error Analysis : Check for basis set superposition errors (BSSE) in DFT or solvent effects in CV measurements.
- Hybrid Methods : Combine experimental UV-Vis with time-dependent DFT (TD-DFT) to refine excited-state models. Validate with transient absorption spectroscopy .
Advanced: What methodologies assess the compound’s reactivity as a co-initiator in photopolymerization?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
